1-Butyl-5-(trifluoromethyl)-3H-2lambda6,1,3-benzothiadiazole 2,2-dioxide
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Overview
Description
1-Butyl-5-(trifluoromethyl)-3H-2lambda6,1,3-benzothiadiazole 2,2-dioxide is a chemical compound belonging to the benzothiadiazole family. This compound is characterized by the presence of a butyl group and a trifluoromethyl group attached to a benzothiadiazole ring system. The benzothiadiazole ring is known for its diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-5-(trifluoromethyl)-3H-2lambda6,1,3-benzothiadiazole 2,2-dioxide typically involves the following steps:
Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the cyclization of appropriate precursors, such as o-phenylenediamine and sulfur-containing reagents.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides or butyl Grignard reagents.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents, such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure high yield and purity. The specific methods may vary depending on the scale of production and the desired application.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-5-(trifluoromethyl)-3H-2lambda6,1,3-benzothiadiazole 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halides, organometallic compounds, and acids/bases are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
1-Butyl-5-(trifluoromethyl)-3H-2lambda6,1,3-benzothiadiazole 2,2-dioxide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: The compound is being investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-Butyl-5-(trifluoromethyl)-3H-2lambda6,1,3-benzothiadiazole 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors, such as G-protein-coupled receptors or ion channels.
Affecting Cellular Pathways: Influencing signaling pathways, such as the MAPK/ERK pathway or the PI3K/Akt pathway.
Comparison with Similar Compounds
1-Butyl-5-(trifluoromethyl)-3H-2lambda6,1,3-benzothiadiazole 2,2-dioxide can be compared with other similar compounds, such as:
1-Butyl-3H-2lambda6,1,3-benzothiadiazole 2,2-dioxide: Lacks the trifluoromethyl group, which may affect its chemical reactivity and biological activity.
5-(Trifluoromethyl)-3H-2lambda6,1,3-benzothiadiazole 2,2-dioxide: Lacks the butyl group, which may influence its solubility and interaction with molecular targets.
1-Butyl-5-methyl-3H-2lambda6,1,3-benzothiadiazole 2,2-dioxide: Contains a methyl group instead of a trifluoromethyl group, which may alter its electronic properties and reactivity.
The uniqueness of this compound lies in the combination of the butyl and trifluoromethyl groups, which confer specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
1-butyl-5-(trifluoromethyl)-3H-2λ6,1,3-benzothiadiazole 2,2-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O2S/c1-2-3-6-16-10-5-4-8(11(12,13)14)7-9(10)15-19(16,17)18/h4-5,7,15H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQDCVCARPCLEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)C(F)(F)F)NS1(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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